molecular formula C20H13BrF3N3 B15029364 2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15029364
M. Wt: 432.2 g/mol
InChI Key: PDYNDTWZQYVAAF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aryl groups and the pyrazolo[1,5-a]pyrimidine core . This reaction is catalyzed by palladium and utilizes boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent. It has shown promising activity against Leishmania and Plasmodium species.

    Biology: It is used in molecular docking studies to understand its interaction with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in the life cycle of pathogens like Leishmania and Plasmodium. The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.

    2-(3-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the 4-methylphenyl group.

    5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the 3-bromophenyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine enhances its lipophilicity and metabolic stability, making it more effective in biological applications compared to similar compounds without this group.

Properties

Molecular Formula

C20H13BrF3N3

Molecular Weight

432.2 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13BrF3N3/c1-12-5-7-13(8-6-12)16-10-18(20(22,23)24)27-19(25-16)11-17(26-27)14-3-2-4-15(21)9-14/h2-11H,1H3

InChI Key

PDYNDTWZQYVAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=CC=C4)Br

Origin of Product

United States

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